molecular formula C14H21Cl2NO B5234750 4-(2,4-dichlorophenoxy)-N,N-diethylbutan-1-amine

4-(2,4-dichlorophenoxy)-N,N-diethylbutan-1-amine

Cat. No.: B5234750
M. Wt: 290.2 g/mol
InChI Key: TWSXTZGCMACMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N,N-diethylbutan-1-amine is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to a butan-1-amine backbone. This compound is primarily used in agricultural settings to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N,N-diethylbutan-1-amine typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which deprotonates the phenol, allowing it to react with the butyric acid derivative to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N,N-diethylbutan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated products.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N,N-diethylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of phenoxy herbicides.

    Biology: The compound is used to investigate the effects of herbicides on plant physiology and biochemistry.

    Medicine: Research is conducted to explore its potential effects on human health and its role as a potential therapeutic agent.

    Industry: It is used in the formulation of herbicides for agricultural use.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N,N-diethylbutan-1-amine involves its interaction with plant hormones, specifically auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. This is achieved through the activation of genes involved in cell elongation and division.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar mode of action.

Uniqueness

4-(2,4-dichlorophenoxy)-N,N-diethylbutan-1-amine is unique due to its specific structural modifications, which enhance its herbicidal activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N,N-diethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO/c1-3-17(4-2)9-5-6-10-18-14-8-7-12(15)11-13(14)16/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSXTZGCMACMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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